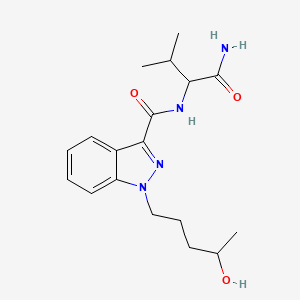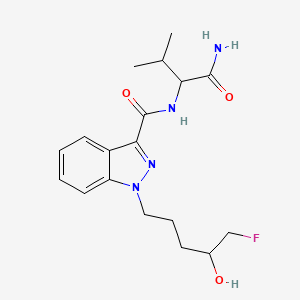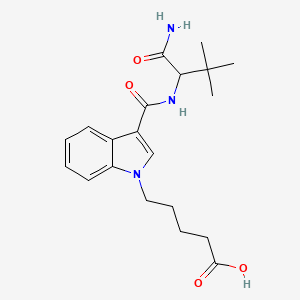
AB-FUBINACA-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-FUBINACA-d4 contains four deuterium atoms at the 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of AB-FUBINACA by GC- or LC-mass spectrometry.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics : AB-FUBINACA is metabolized in the liver, producing various metabolites detectable in biological specimens. A study found that a significant metabolic pathway was the enzymatic hydrolysis of the primary amide, leading to major metabolites like AB-FUBINACA-COOH. Other pathways included mono-hydroxylation at different molecular sites. These metabolic pathways are crucial for understanding the drug's pharmacokinetics and for developing detection methods in forensic toxicology (Thomsen et al., 2015).
Toxicology and Health Impacts : Synthetic cannabinoids, including AB-FUBINACA, have been associated with serious health effects. A study examining AB-FUBINACA and other synthetic cannabinoids reported that these substances can induce symptoms like altered perception, agitation, anxiety, paranoia, and hallucinations. The study highlights the need for further investigation into the toxicological properties of these compounds (Lobato-Freitas et al., 2021).
Drug Interactions and Enzymatic Activity : AB-FUBINACA interacts with human cytochrome P450 enzymes and drug transporters. This interaction suggests potential drug-drug interactions when used concomitantly with other medications. Such interactions are crucial in understanding the compound's pharmacodynamics and potential adverse effects (Kim et al., 2020).
Detection and Quantification in Biological Samples : Various methods have been developed to detect and quantify AB-FUBINACA in biological samples, which is essential for forensic investigations. Techniques include liquid chromatography-tandem mass spectrometry, highlighting the compound's stability in various storage conditions and its detectability in human specimens (Fort et al., 2017).
Structural Analysis and Differentiation : Analytical methods have been utilized to differentiate AB-FUBINACA from its isomers. This differentiation is critical in forensic science for accurate identification of the specific compound present in a sample (Murakami et al., 2018).
AB-FUBINACA-d4 is a deuterated form of AB-FUBINACA, a synthetic cannabinoid. It is crucial to clarify that the information provided here is strictly related to scientific research applications and does not promote or endorse drug use or dosage. It also does not include details on drug side effects. Below are the findings from the scientific literature that meet the specified criteria:
Synthetic Cannabinoids and Their Implications
AB-FUBINACA and its derivatives, including this compound, are synthetic indazole-derived cannabinoid receptor agonists. They are known to be significantly more potent than trans-∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis. These substances were initially synthesized as pharmaceutical drug candidates but later emerged as drugs of abuse. The review paper by Lobato-Freitas et al. (2021) critically analyzes the physicochemical properties, detection methods, prevalence, biological effects, pharmacodynamics, and pharmacokinetics of these drugs. It highlights the importance of conducting further studies on the toxicokinetic properties of these compounds to improve the methods for detecting and quantifying them and determining the best exposure markers in various biological matrices. This comprehensive review underscores the need for additional research to assess the harmful effects of these drugs in medical and forensic investigations (Lobato-Freitas et al., 2021).
Propiedades
Fórmula molecular |
C20H17D4FN4O2 |
|---|---|
Peso molecular |
372.4 |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/i3D,4D,5D,6D |
Clave InChI |
AKOOIMKXADOPDA-LNFUJOGGSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)C)C1=NN(CC2=CC=C(F)C=C2)C3=C1C([2H])=C([2H])C([2H])=C3[2H] |
Sinónimos |
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-4,5,6,7-d4-1H-indazole-3-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





